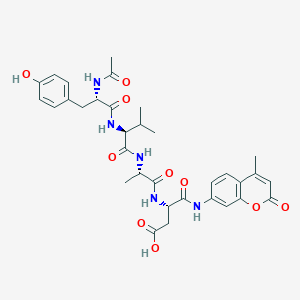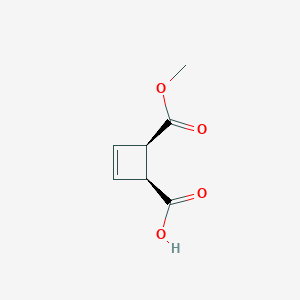![molecular formula C15H16FN3O B124973 N-[2-氨基-4-[(4-氟苯基)甲基氨基]苯基]乙酰胺 CAS No. 229970-68-7](/img/structure/B124973.png)
N-[2-氨基-4-[(4-氟苯基)甲基氨基]苯基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide” is a chemical compound with the molecular formula C23H24FN3O5 . It is also known as flmodafinil, bisfluoromodafinil, and lauflumide . It is a bisfluoro analog of modafinil .
Molecular Structure Analysis
The molecular structure of “N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide” can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide” can be predicted using computational methods. For example, its molecular weight is 441.5 g/mol . Other computed properties include a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 8, and a rotatable bond count of 7 .
科学研究应用
Epilepsy Treatment
N-Acetyl Retigabine: has been identified as a positive allosteric modulator of Kv7 (KCNQ) channels , which are crucial in regulating neuronal excitability . By enhancing the M-current mediated by KCNQ2 and KCNQ3 channels, it helps to stabilize the neuronal membrane potential, thereby reducing the frequency of epileptic seizures. This makes it a valuable compound in the treatment of epilepsy, particularly in cases that are resistant to other medications .
Neuropathic Pain Management
The compound has shown promise in alleviating neuropathic pain, a condition often resistant to conventional analgesics. By modulating the Kv7 channels, N-Acetyl Retigabine can dampen the pathological changes in sensory pathways that lead to enhanced pain transmission. This application is supported by studies demonstrating its efficacy in reducing pain-like behaviors in animal models .
Anxiety Disorder Therapy
In various animal models, N-Acetyl Retigabine has been observed to reduce anxiety-like behaviors. This is attributed to its ability to decrease neuronal hyperexcitability within key structures of the central nervous system. The compound’s anxiolytic effects have been documented in tests like the mouse marble burying test and zero maze .
Carcinogenicity Research
Research on the carcinogenicity of retigabine has indicated that while retigabine itself may raise the incidence of lung neoplasms in newborn mice, its primary metabolite, N-Acetyl Retigabine , did not exhibit any enzyme activity in an in vitro Ames test. This highlights its potential as a safer alternative in clinical applications and warrants further investigation into its long-term effects .
Chemical Synthesis and Stability
Efforts have been made to investigate the physical properties of different crystalline structures of retigabine to obtain an end product with improved stability, purity, and uniformity. As N-Acetyl Retigabine is a metabolite of retigabine, understanding its synthesis and stability is crucial for both clinical and forensic applications .
Pharmacokinetics and Metabolism
N-Acetyl Retigabine: is a significant metabolite formed through N-glucuronidation reactions and acetylation. Its pharmacokinetics, including absorption, distribution, and resistance to first-pass metabolism, are essential for determining appropriate dosing and therapeutic ranges. This knowledge is vital for optimizing its use in treating conditions associated with neuronal hyperexcitability .
作用机制
Target of Action
N-Acetyl Retigabine, also known as N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide, primarily targets the voltage-sensitive K+ channels (Kv) of the Kv7 (KCNQ) family . These channels, specifically KCNQ2 and KCNQ3, mediate M-currents that play a crucial role in inhibiting neuronal excitability and reducing transmitter release throughout the nervous system .
Mode of Action
N-Acetyl Retigabine acts as a positive allosteric modulator (or opener) of KCNQ channels . It interacts with the channel protein, leading to a dosing-dependent latency in channel deactivation . This suggests that preserving the open conformation of the channel pore is the principal molecular consequence of retigabine’s interaction with the channel protein .
Biochemical Pathways
The activation of KCNQ channels by N-Acetyl Retigabine reduces neuronal excitability through an outward flow of potassium ions . Due to their differential distribution between excitatory and inhibitory neurons, enhanced k+ channel activity may also lead to increased neuronal circuits excitability . Dysfunctions in these channels, caused by mutations in their encoding genes, have been linked to epileptic phenotypes .
Pharmacokinetics
After oral ingestion, N-Acetyl Retigabine is rapidly absorbed with a bioavailability of 60% . Its volume of distribution is 2–3 L/kg, and plasma protein binding is 80% . It undergoes moderate metabolism (50–65%) in the liver by hydrolysis/N-acetylation and glucuronidation, with the major metabolite being an N-acetyl derivative . Approximately 20–30% of an administered dose is excreted as unchanged retigabine in urine . The plasma elimination half-life values for retigabine in adults are 8–10 hours .
Result of Action
The opening of neuronal Kv7.2-7.5 voltage-activated K+ channels by N-Acetyl Retigabine enables the generation of the M-current, a sub-threshold potassium current that serves to stabilize the membrane potential and control neuronal excitability . This results in anticonvulsant effects, making it a clinically approved anti-seizure medication .
Action Environment
The pharmacokinetics of N-Acetyl Retigabine and its N-acetyl metabolite are unlikely to be affected by agents that induce or inhibit cytochrome P450 (CYP) enzymes .
属性
IUPAC Name |
N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-10(20)19-15-7-6-13(8-14(15)17)18-9-11-2-4-12(16)5-3-11/h2-8,18H,9,17H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNSHYRMOVKKSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl Retigabine | |
CAS RN |
229970-68-7 |
Source


|
| Record name | 229970-68-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)



![5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B124899.png)








